![molecular formula C18H18N2O3 B2823730 2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide CAS No. 1355740-51-0](/img/structure/B2823730.png)
2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide
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Description
The compound “2-[2-(benzyloxy)phenoxy]-N-(cyanomethyl)-N-methylacetamide” is a complex organic molecule. It contains a benzyl group (a benzene ring attached to a methylene group), a phenoxy group (a benzene ring attached to an oxygen atom), a cyanomethyl group (a carbon atom triple-bonded to a nitrogen atom and single-bonded to a hydrogen atom), and a methylacetamide group (a carbonyl group attached to a nitrogen atom and a methyl group) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl and phenoxy groups would likely contribute to the compound’s aromaticity, while the cyanomethyl and methylacetamide groups could introduce polarity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzyl and phenoxy groups might undergo electrophilic aromatic substitution reactions, while the cyanomethyl group could participate in nucleophilic addition reactions. The methylacetamide group might be involved in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces .Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(2-phenylmethoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-20(12-11-19)18(21)14-23-17-10-6-5-9-16(17)22-13-15-7-3-2-4-8-15/h2-10H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRNHFOOHNNDFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)COC1=CC=CC=C1OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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